

# Derazantinib Monotherapy: A Comparative Analysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Derazantinib |           |
| Cat. No.:            | B8069357     | Get Quote |

#### For Immediate Release

This guide provides a comprehensive analysis of the efficacy of **derazantinib** as a monotherapy in clinical trials, with a focus on its performance in intrahepatic cholangiocarcinoma (iCCA) and metastatic urothelial carcinoma (mUC). The information is intended for researchers, scientists, and drug development professionals, offering a comparative landscape of **derazantinib** against alternative therapeutic options, supported by experimental data.

#### **Introduction to Derazantinib**

**Derazantinib** is an orally administered small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with potent activity against FGFR1, FGFR2, and FGFR3.[1] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in various cancers. **Derazantinib**'s mechanism of action involves binding to and inhibiting the activity of these receptors, which can lead to the suppression of tumor cell proliferation, angiogenesis, and survival in tumors with FGFR genetic aberrations.

## Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

The pivotal clinical trial assessing **derazantinib** monotherapy in iCCA is the Phase 2 FIDES-01 study. This trial enrolled patients with inoperable or advanced iCCA who had progressed on at least one prior systemic therapy.[2] The study included separate cohorts for patients with FGFR2 gene fusions and those with FGFR2 mutations or amplifications.[3]



## **Comparative Efficacy Data in Second-Line iCCA**

The following table summarizes the efficacy of **derazantinib** as a monotherapy in patients with FGFR2 fusion-positive iCCA from the FIDES-01 trial, compared to other FGFR inhibitors and a standard second-line chemotherapy regimen.

| Treatmen<br>t              | Trial                        | Patient<br>Populatio<br>n              | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) (months) | Median<br>Overall<br>Survival<br>(OS)<br>(months) |
|----------------------------|------------------------------|----------------------------------------|-----------------------------------------|-------------------------------------|--------------------------------------------------|---------------------------------------------------|
| Derazantini<br>b           | FIDES-01                     | FGFR2 Fusion- Positive                 | 21.4%[1]                                | 75.7%[2]                            | 8.0[1]                                           | 17.2[2]                                           |
| Pemigatini<br>b            | FIGHT-202                    | FGFR2 Fusion/Rea rrangement -Positive  | 37%[4]                                  | 82.4%[5]                            | 7.0[4]                                           | 17.5[5]                                           |
| Infigratinib               | Phase 2<br>(NCT0215<br>0967) | FGFR2 Fusion- Positive                 | 23.1%[6]                                | 83.3%                               | 7.3[7]                                           | 12.2                                              |
| Futibatinib                | FOENIX-<br>CCA2              | FGFR2 Fusion/Rea rrangement -Positive  | 42%[6]                                  | 83%                                 | 9.0[6]                                           | 21.7                                              |
| FOLFOX<br>Chemother<br>apy | ABC-06                       | General Population (not FGFR selected) | 5%[4]                                   | -                                   | 4.0[8]                                           | 6.2[4]                                            |

## **Efficacy in Metastatic Urothelial Carcinoma (mUC)**



The FIDES-02 trial, a Phase 1b/2 study, evaluated **derazantinib** monotherapy in patients with metastatic urothelial carcinoma harboring activating FGFR1, FGFR2, or FGFR3 genetic aberrations who had progressed after at least one line of standard treatment.[9]

### **Comparative Efficacy Data in Second-Line mUC**

The efficacy of **derazantinib** in FGFR-aberrant mUC is compared below with another approved FGFR inhibitor and standard second-line therapies. It is important to note that the data for chemotherapy and immunotherapy are not specific to a population with FGFR alterations.

| Treatmen<br>t                            | Trial             | Patient<br>Populatio<br>n | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) (months) | Median<br>Overall<br>Survival<br>(OS)<br>(months) |
|------------------------------------------|-------------------|---------------------------|-----------------------------------------|-------------------------------------|--------------------------------------------------|---------------------------------------------------|
| Derazantini<br>b                         | FIDES-02          | FGFR1-3<br>Altered        | 8.2%[9]                                 | 28.6%[9]                            | -                                                | -                                                 |
| Erdafitinib                              | BLC2001           | FGFR2/3<br>Altered        | 40%[10]                                 | 80%[11]                             | 5.5[10]                                          | 11.3[10]                                          |
| Taxane-<br>based<br>Chemother<br>apy     | Retrospecti<br>ve | General<br>Population     | 52%[12]                                 | -                                   | 4.9[12]                                          | 13.2[12]                                          |
| Pembrolizu<br>mab<br>(Immunoth<br>erapy) | KEYNOTE-<br>045   | General<br>Population     | 21.1%                                   | -                                   | 2.1                                              | 10.3                                              |

The FIDES-02 study concluded that **derazantinib** monotherapy showed signals of clinical activity but did not meet the contemporary benchmarks to support further clinical development in this indication.[9]

## **Experimental Protocols**



### FIDES-01 (iCCA)

- Study Design: A Phase 2, open-label, single-arm, multicenter study.[2]
- Patient Population: Adults with inoperable or advanced iCCA who had received at least one prior systemic therapy and had documented FGFR2 gene fusions, mutations, or amplifications.[2]
- Intervention: **Derazantinib** administered orally at a dose of 300 mg once daily.[11]
- Primary Endpoints:
  - For the FGFR2 fusion cohort: Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1.[11]
  - For the FGFR2 mutation/amplification cohort: Progression-Free Survival (PFS) at 3 months.[3]
- Tumor Assessment: Tumor response was evaluated using RECIST v1.1 criteria by a central radiology review.[11]

### FIDES-02 (mUC)

- Study Design: A Phase 1b/2, open-label, multicohort, multicenter study.
- Patient Population: Patients with surgically unresectable or metastatic urothelial cancer with activating FGFR1, FGFR2, or FGFR3 genetic aberrations who had received at least one prior line of standard treatment.[9]
- Intervention: Derazantinib administered orally at 300 mg once daily.
- Primary Endpoint: Objective Response Rate (ORR) determined by central radiology review per RECIST v1.1.[9]
- Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]

## Signaling Pathway and Experimental Workflow



#### **Derazantinib Mechanism of Action**

**Derazantinib** inhibits the FGFR signaling pathway, which, when aberrantly activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor growth and proliferation. The diagram below illustrates this mechanism.



Click to download full resolution via product page

Derazantinib inhibits aberrant FGFR signaling.

#### **FIDES-01 Clinical Trial Workflow**

The following diagram outlines the workflow for the FIDES-01 clinical trial, from patient screening to data analysis.





Click to download full resolution via product page

Workflow of the FIDES-01 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. ascopubs.org [ascopubs.org]
- 4. jwatch.org [jwatch.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Emerging Therapies in Management of Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Second-Line Chemotherapy for Intrahepatic Cholangiocarcinomas: What Is the Real Gain? PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. actaoncologicaturcica.com [actaoncologicaturcica.com]
- To cite this document: BenchChem. [Derazantinib Monotherapy: A Comparative Analysis in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069357#efficacy-of-derazantinib-as-a-monotherapy-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com